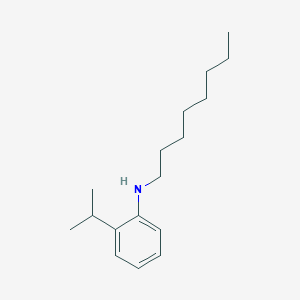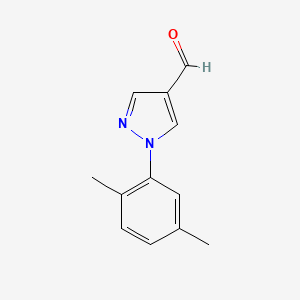![molecular formula C19H23Cl2NO2 B1389454 3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline CAS No. 1040683-07-5](/img/structure/B1389454.png)
3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline
Descripción general
Descripción
3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline (3-BNA) is an aniline derivative that has been used in a variety of scientific research applications. It is a white crystalline powder with a melting point of approximately 70 °C and is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. It is also insoluble in water. 3-BNA has been used in a variety of research applications, including studies of the biochemical and physiological effects of drugs and chemicals, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of drugs and chemicals on biochemical and physiological processes. It has also been used in laboratory experiments to study the effects of solvents on reaction rates and to study the structure-activity relationships of drugs and chemicals.
Mecanismo De Acción
The mechanism of action of 3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamine neurotransmitters such as serotonin and dopamine, and inhibition of MAO results in increased levels of these neurotransmitters. This is believed to be the mechanism by which 3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline exerts its effects.
Biochemical and Physiological Effects
Studies have shown that 3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline has a variety of biochemical and physiological effects. It has been shown to inhibit the reuptake of serotonin and dopamine, resulting in increased levels of these neurotransmitters in the brain. It has also been shown to increase the levels of the neurotransmitter norepinephrine, which is involved in the regulation of mood and emotion. In addition, 3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, it is stable at room temperature and can be stored for long periods of time without significant degradation. Furthermore, it is relatively non-toxic and has low environmental impact.
However, one of the limitations of using 3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline in laboratory experiments is that it is not very soluble in water, which can limit its use in certain experiments. In addition, its effects are not as potent as those of some other compounds, which can limit its usefulness in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on 3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline. One potential direction is to further investigate the biochemical and physiological effects of 3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline and to develop new applications for it. Another potential direction is to investigate the potential therapeutic uses of 3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline, such as in the treatment of depression and anxiety. In addition, further research could be conducted to explore the potential side effects of 3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline and to develop methods to reduce or eliminate these side effects. Finally, further research could be conducted to improve the synthesis and purification methods of 3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline to make it easier and more cost-effective to use.
Propiedades
IUPAC Name |
3-butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO2/c1-3-4-10-23-17-7-5-6-16(12-17)22-13-14(2)24-19-9-8-15(20)11-18(19)21/h5-9,11-12,14,22H,3-4,10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZCQQOYJOYNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NCC(C)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Heptyloxy)benzyl]-3-isobutoxyaniline](/img/structure/B1389371.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline](/img/structure/B1389372.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine](/img/structure/B1389374.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline](/img/structure/B1389375.png)
![N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine](/img/structure/B1389376.png)

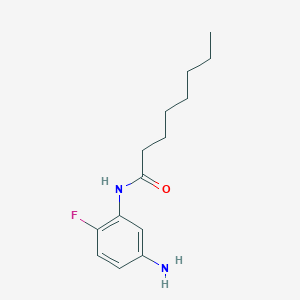
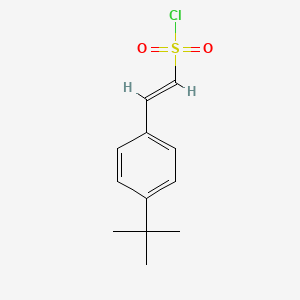
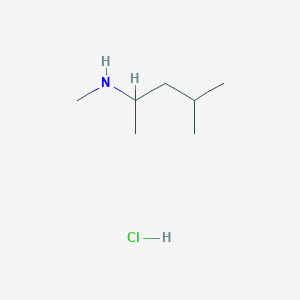
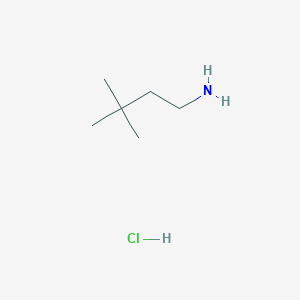
![[4-(Isopentyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389388.png)
![2-[(3-Methoxypropyl)amino]nicotinic acid](/img/structure/B1389390.png)
